Menadione sodium bisulfite hydrate
Overview
Description
Menadione sodium bisulfite hydrate is a water-soluble derivative of menadione, also known as vitamin K3. This compound is a synthetic naphthoquinone with the chemical formula C11H8O2NaHSO3·3H2O. It is commonly used in the pharmaceutical and animal feed industries due to its vitamin K activity, which is essential for blood coagulation and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menadione sodium bisulfite hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol to produce menadione, which is then reacted with sodium bisulfite to form the final product. Another method involves the halogenation-elimination of 3,4-dihydro-1(2H)-naphthone to obtain 1-naphthol, followed by methylation to produce 2-methyl-1-naphthol. This intermediate is then oxidized to 2-methyl-1,4-naphthoquinone, which reacts with sodium bisulfite to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous mixing of β-vitamin K4 solution with sodium metabisulfite solution at elevated temperatures. The reaction mixture is then cooled, crystallized, and purified to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Menadione sodium bisulfite hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Menadione can be oxidized to form this compound using oxidizing agents such as hydrogen peroxide.
Reduction: Menadione can be reduced to menadiol, which can further react with sodium bisulfite.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include this compound itself and its reduced form, menadiol .
Scientific Research Applications
Menadione sodium bisulfite hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a redox agent in various chemical reactions and as a model compound for studying quinone chemistry.
Biology: The compound is used to induce oxidative stress in cell culture studies, helping researchers understand cellular responses to oxidative damage.
Medicine: this compound is used in the formulation of injectable solutions for treating vitamin K deficiencies and related disorders
Mechanism of Action
Menadione sodium bisulfite hydrate acts as a vitamin K analogue, participating in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. These proteins include coagulation factors II (prothrombin), VII, IX, and X, as well as proteins C and S. This gamma-carboxylation is essential for the proteins’ ability to bind calcium ions and interact with phospholipid surfaces, which is crucial for the blood coagulation cascade .
Comparison with Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone without the isoprenoid side chain, converted to active vitamin K2 in vivo.
Menadiol (Vitamin K4): A reduced form of menadione, water-soluble and used in similar applications.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.
Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria.
Uniqueness: Menadione sodium bisulfite hydrate is unique due to its water solubility and stability, making it suitable for various pharmaceutical and industrial applications. Its ability to act as a vitamin K analogue and participate in essential biochemical processes further distinguishes it from other similar compounds .
Properties
IUPAC Name |
sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPFHGWVCTXHDX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130-36-9 (Parent) | |
Record name | Menadione sodium bisulfite [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040547 | |
Record name | Menadione sodium bisulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-37-0, 57414-02-5 | |
Record name | Menadione sodium bisulfite [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthoquinone, 2-methyl-, sodium bisulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057414025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menadione sodium bisulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Menadione sodium bisulfite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Naphthalenesulfonic acid, 1,4-dihydro-1-hydroxy-2(or 3)-methyl-4-oxo-, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENADIONE SODIUM BISULFITE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97K34V88SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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